Isobutyl lactate

Vue d'ensemble

Description

Isobutyl lactate is an ester derivative of lactic acid, specifically the isobutyl ester. It is a colorless, clear liquid with a mild, fruity odor. The compound is known for its use as a green solvent and intermediate in various chemical processes due to its biodegradability and low toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobutyl lactate can be synthesized through the esterification of lactic acid with isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3CH(OH)COOH+CH3CH2CH2OH→CH3CH(OH)COOCH2CH2CH3+H2O

Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also employ azeotropic distillation to remove water and shift the equilibrium towards ester formation .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lactic acid and isobutanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different lactate esters.

Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce lactic acid and other by-products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Lactic acid and isobutanol.

Transesterification: Various lactate esters depending on the alcohol used.

Oxidation: Lactic acid and other oxidation products.

Applications De Recherche Scientifique

2.1. Solvent in Chemical Processes

Isobutyl lactate serves as a green solvent in various chemical processes due to its favorable properties:

- Low Toxicity : It has been shown to have lower toxicity compared to other organic solvents, making it suitable for applications in food and pharmaceuticals .

- Biodegradability : Its environmental profile allows for safer disposal and reduced ecological impact .

2.2. Microbial Biosynthesis

Recent studies have demonstrated the microbial production of this compound from renewable resources:

- Biosynthetic Pathways : Research has shown that Escherichia coli can be engineered to produce this compound directly from glucose through metabolic engineering techniques. This process involves modular pathways that enhance production efficiency by manipulating enzyme expression and metabolic fluxes .

- Industrial Relevance : The ability to produce this compound from renewable sources positions it as a sustainable alternative for industrial applications, particularly in the production of biodegradable plastics and solvents .

3.1. Clinical Diagnostics

This compound has gained attention in the field of clinical diagnostics:

- Lactate Monitoring : As a derivative of lactic acid, this compound can be utilized in the development of biosensors for monitoring lactate levels in blood, which is critical for assessing metabolic states in patients suffering from conditions like sepsis or ischemia .

- Potential Biomarker : Elevated levels of lactate are associated with various medical conditions, including diabetes and cardiac issues. Thus, compounds like this compound may play a role in early diagnosis and monitoring of these diseases .

4.1. Microbial Production Study

A notable study involved the engineering of E. coli strains to optimize the production of this compound:

- Researchers constructed modular plasmids that enhanced the expression of key enzymes involved in the lactate biosynthesis pathway.

- The study reported a significant increase in yield, demonstrating the feasibility of using microbial systems for the sustainable production of this compound from glucose .

| Study Aspect | Details |

|---|---|

| Organism | Escherichia coli |

| Substrate | Glucose |

| Key Enzymes | Alcohol acyltransferase (AAT) |

| Yield Improvement | 54-fold increase in specific productivity |

4.2. Clinical Application Research

In another investigation focusing on lactate as a biomarker:

Mécanisme D'action

Isobutyl lactate can be compared with other lactate esters such as ethyl lactate, butyl lactate, and methyl lactate:

Ethyl Lactate: Similar in its use as a green solvent but has a lower boiling point and different solubility properties.

Butyl Lactate: Also used as a solvent, but with a higher boiling point and different odor profile.

Methyl Lactate: Used in similar applications but has a lower molecular weight and different physical properties.

Uniqueness: this compound is unique due to its balance of physical properties, such as boiling point and solubility, making it suitable for a wide range of applications. Its biodegradability and low toxicity further enhance its appeal as an environmentally friendly solvent .

Comparaison Avec Des Composés Similaires

- Ethyl lactate

- Butyl lactate

- Methyl lactate

- Propyl lactate

- Isoamyl lactate

- Benzyl lactate

Activité Biologique

Isobutyl lactate, a lactate ester with the chemical formula CHO, is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

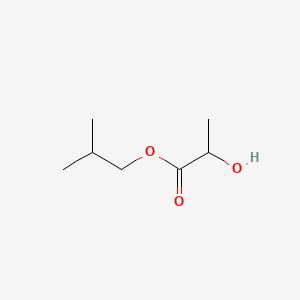

This compound is an ester derived from lactic acid and isobutanol. Its structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 158.18 g/mol

- CAS Number: 105-62-4

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and skin-conditioning properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of microorganisms. A study indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 2.0 |

| Candida albicans | 1.0 |

These results suggest that this compound could serve as a potential preservative in food and cosmetic formulations due to its ability to inhibit microbial growth .

Skin Irritation and Sensitization Studies

The safety profile of this compound has been assessed through various dermatological studies. In a study involving rabbits, moderate erythema was observed upon application of undiluted this compound under occlusive patches, indicating potential irritant effects on sensitive skin . However, no significant sensitization reactions were noted in other studies where lower concentrations were used.

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce inflammation markers in human skin fibroblasts. The compound was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when exposed to inflammatory stimuli . This suggests its potential use in formulations aimed at treating inflammatory skin conditions.

Case Studies

- Microbial Production : A significant advancement in the production of this compound has been achieved through microbial fermentation processes. Researchers engineered Escherichia coli strains to enhance the yield of this compound from glucose substrates. The optimized strains showed improved production rates, achieving up to 392 mg/L after 96 hours of fermentation .

- Cosmetic Applications : In cosmetic formulations, this compound has been evaluated for its emollient properties. A clinical trial involving topical applications demonstrated that products containing this compound improved skin hydration and barrier function without causing irritation .

Safety Profile

The safety assessment of this compound indicates a favorable profile when used within recommended concentrations. The LD50 (lethal dose for 50% of the population) for oral exposure in rats was found to be greater than 5000 mg/kg, suggesting low acute toxicity . Furthermore, repeated exposure studies have shown no significant adverse effects when applied topically at concentrations typically used in cosmetic products.

Propriétés

IUPAC Name |

2-methylpropyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862243 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-24-0 | |

| Record name | 2-Methylpropyl 2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Isobutyl lactate as a green solvent?

A1: this compound demonstrates potential as a green solvent in various industrial applications. Research highlights its use in producing polyamide-imide, a high-performance polymer []. Furthermore, studies explore its direct microbial biosynthesis from renewable resources like glucose, suggesting a sustainable approach to its production for broader industrial use [, ].

Q2: How is this compound synthesized, and what factors influence its production?

A2: this compound can be synthesized through esterification of lactic acid with isobutyl alcohol using a catalyst. Research shows that cation exchange resins exhibit high activity, achieving esterification yields exceeding 87% []. Additionally, manipulating factors like catalyst amount, reactant ratio (isobutyl alcohol to lactic acid), and reaction time can significantly impact the synthesis process [].

Q3: Are there alternative sustainable production methods for this compound?

A3: Yes, beyond traditional chemical synthesis, researchers are exploring microbial biosynthesis of this compound. This involves engineered Escherichia coli cells containing specific metabolic modules that convert glucose directly into this compound [, ]. This approach utilizes renewable resources and offers a potentially more sustainable production method.

Q4: What challenges arise in the microbial production of this compound, and how are they addressed?

A4: One bottleneck in microbial production is the limited activity of alcohol acyltransferase (AAT), an enzyme crucial for condensing lactyl-CoA and alcohols to form lactate esters []. Researchers are investigating strategies like pathway modularization, plasmid copy number adjustments, promoter and ribosome binding site modifications, and environmental optimization to enhance AAT activity and increase this compound production [].

Q5: What is the significance of studying the structure and properties of poly(isoalkyl lactate methacrylate)s?

A5: Researchers investigate poly(isoalkyl lactate methacrylate)s, polymers incorporating this compound-derived units, to understand their properties and potential applications. Studies utilize techniques like FT-IR and NMR spectroscopy to characterize these polymers. Understanding their hydrophilicity, glass transition temperature, and thermal stability, influenced by the isoalkyl chain length, guides their use in various applications [].

Q6: How is the enantioselective synthesis of complex molecules achieved using this compound as a starting material?

A6: this compound serves as a chiral building block in synthesizing complex molecules like (+)-(2R,3S,6R)-decarestrictine L, a natural cholesterol biosynthesis inhibitor. Researchers utilize (R)-isobutyl lactate and strategically employ stereoselective reactions, such as chelation-controlled allylation and intramolecular SN2-type reactions, to control the chirality and construct the target molecule with desired stereochemistry [, ].

Q7: What analytical techniques are employed to study this compound and related compounds?

A7: Researchers utilize various analytical techniques, including gas chromatography (GC) for separating and analyzing alkyl lactate enantiomers, determining their enantiomeric excess []. Additionally, mass spectroscopy plays a crucial role in confirming the formation of this compound-derived methacrylates used in polymer synthesis [].

Q8: Can dietary supplementation with insect-based protein sources impact the flavor profile of meat, and how does this compound play a role?

A8: Research indicates that supplementing chicken feed with maggot dry, an insect-based protein source, influences the flavor profile of the chicken meat. Notably, the presence of this compound, identified as a volatile flavor compound, contributes to the enhanced flavor characteristics observed in the meat of chickens fed with maggot dry []. This finding highlights the potential of insect-based protein sources in modulating the sensory attributes of meat products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.